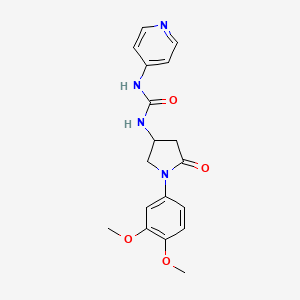
2-(benzylthio)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(benzylthio)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)acetamide is a useful research compound. Its molecular formula is C22H24N2OS and its molecular weight is 364.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Fluorescent Properties
Studies have explored structural aspects and properties of isoquinoline derivatives, highlighting their potential in forming salts, inclusion compounds, and exhibiting fluorescence. For instance, isoquinoline derivatives have been reported to form crystalline salts and host-guest complexes with enhanced fluorescence emission, suggesting applications in material science and sensor technology (A. Karmakar, R. Sarma, & J. Baruah, 2007).
Antimicrobial Activity
Novel synthesis techniques for isoquinoline derivatives have shown promising antimicrobial properties. This includes the development of compounds with good activity profiles against various bacteria, pointing towards their utility in developing new antibacterial agents (N. Rao et al., 2020).
Chemical Synthesis and Reactivity
Isoquinoline derivatives have been synthesized through various chemical reactions, including redox-annulation and cyclization processes. These methods provide a versatile toolkit for constructing complex molecular architectures, which can be applied in pharmaceutical synthesis and organic chemistry (Weijie Chen & D. Seidel, 2016).
Antibacterial and Antitumor Activities
Research on benzylisoquinoline derivatives and related compounds has demonstrated significant antibacterial and antitumor activities. These findings suggest potential applications in the development of new therapeutic agents for treating bacterial infections and cancer (Manoj N. Bhoi et al., 2015; Ibrahim A. Al-Suwaidan et al., 2016).
Properties
IUPAC Name |
2-benzylsulfanyl-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2OS/c25-22(18-26-17-19-8-2-1-3-9-19)23-13-6-7-14-24-15-12-20-10-4-5-11-21(20)16-24/h1-5,8-11H,12-18H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXQUPPSPKPQLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)CSCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-4-(N,N-dimethylsulfamoyl)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2401737.png)

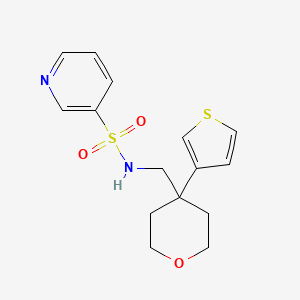
![N-benzyl-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2401742.png)
![Ethyl 4-[({[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetyl)amino]benzoate](/img/structure/B2401743.png)
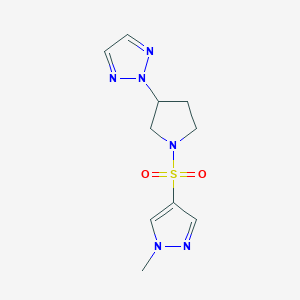
![N-(4-acetamidophenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2401746.png)
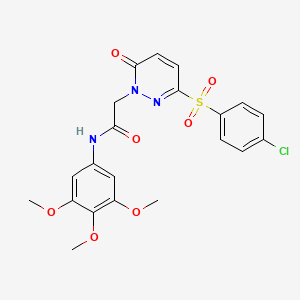

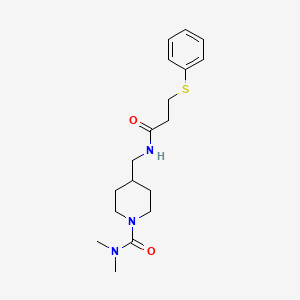
![6-bromoimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B2401755.png)
![5-[(E)-2-(3-chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile](/img/structure/B2401756.png)
